BenchChemオンラインストアへようこそ!

3-Amino-N-(3-methoxybenzyl)-benzamide

PARP inhibition positional isomerism benzamide SAR

This compound uniquely combines a 3-aminobenzamide PARP-inhibitory core (Ki <2 μM) with an N-(3-methoxybenzyl) extension—a hybrid for which no published functional data exist, eliminating generic substitution risk. Unlike 3-methoxybenzamide, which causes nucleotide depletion, this positional isomer places the methoxy group on the N-benzyl moiety, enabling definitive structure-toxicity relationship studies absent from the literature. Researchers investigating PARP isoform selectivity, MDR1 specificity controls, or in silico prediction validation will find this underexplored scaffold delivers publication-ready differentiation.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 1178651-61-0
Cat. No. B1400819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(3-methoxybenzyl)-benzamide
CAS1178651-61-0
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C15H16N2O2/c1-19-14-7-2-4-11(8-14)10-17-15(18)12-5-3-6-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyZTSANNRXCBSHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3-methoxybenzyl)-benzamide (CAS 1178651-61-0): Procurement-Relevant Structural and Chemical Baseline


3-Amino-N-(3-methoxybenzyl)-benzamide (CAS: 1178651-61-0) is a substituted benzamide derivative featuring a 3-aminobenzamide core scaffold with an N-(3-methoxybenzyl) substituent, possessing the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . This compound represents a hybrid pharmacophore combining the 3-aminobenzamide moiety—recognized as a minimal structural unit for poly(ADP-ribose) synthetase (PARP) inhibition—with a 3-methoxybenzyl group that introduces additional hydrophobic character and potential hydrogen-bonding interactions [1]. The 3-substituted benzamide scaffold constitutes one of the most extensively studied inhibitor frameworks in this chemical class, with foundational work demonstrating that substitution at the 3-position yields maximal inhibitory potency relative to other substitution patterns [1].

Why Generic Substitution of 3-Amino-N-(3-methoxybenzyl)-benzamide with Alternative Benzamides Is Not Scientifically Valid


Benzamide derivatives substituted at the 3-position exhibit divergent biological effects depending on the specific nature of the N-substituent and additional aromatic ring modifications. For instance, 3-aminobenzamide (Ki < 2 μM against PARP) and 3-methoxybenzamide (Ki < 2 μM against PARP) are both established competitive PARP inhibitors, yet 3-methoxybenzamide uniquely induces profound nucleotide depletion (depletion of all purine and pyrimidine ribonucleotides) and potent growth inhibition not observed with 3-aminobenzamide at comparable concentrations, indicating substantial off-target effects or secondary pharmacology driven by the methoxy substituent [1]. Similarly, positional isomerism dramatically alters target engagement: 2-amino-N-(3-methoxybenzyl)benzamide (ortho-amino isomer) differs from the target meta-amino compound only by the position of the amino group on the benzamide ring, yet this subtle change may substantially alter PARP binding geometry, electronic distribution, and hydrogen-bonding networks [2]. These examples underscore that within the benzamide inhibitor class, compounds cannot be assumed to be functionally interchangeable, and each derivative warrants independent evaluation. The target compound, 3-amino-N-(3-methoxybenzyl)-benzamide, uniquely combines the meta-amino pharmacophore with an N-(3-methoxybenzyl) extension—a structural combination for which comparative functional data remain absent in the published literature, thereby precluding any generic substitution assumption without explicit experimental validation.

3-Amino-N-(3-methoxybenzyl)-benzamide: Quantitative Differentiation Evidence Relative to Closest Structural Analogs


Structural Differentiation: Meta-Amino Benzamide Core Versus Ortho-Amino Positional Isomer for PARP Binding Geometry

The target compound, 3-amino-N-(3-methoxybenzyl)-benzamide, differs from its closest structural analog 2-amino-N-(3-methoxybenzyl)-benzamide (CAS not specified) solely by the position of the amino group on the benzamide ring (meta vs. ortho substitution) [1]. In the benzamide PARP inhibitor class, the 3-substitution pattern has been empirically identified as the most inhibitory substitution position. Foundational SAR studies demonstrated that among benzamides substituted at the 3-position, 3-aminobenzamide and 3-methoxybenzamide exhibit Ki values of < 2 μM as competitive inhibitors of poly(ADP-ribose) synthetase [2]. By contrast, the 2-substituted (ortho) benzamide derivatives have not been characterized with comparable inhibitory potency in these foundational studies. The meta-amino substitution in the target compound maintains the pharmacophore geometry consistent with the 3-aminobenzamide core recognized for PARP active-site engagement, whereas the ortho-amino isomer presents a distinct spatial orientation of the hydrogen-bond-donating amino group that may alter binding pocket complementarity.

PARP inhibition positional isomerism benzamide SAR

Differentiation from Unsubstituted N-Benzyl Analog: Predicted LogP Shift of +0.28 Units Associated with 3-Methoxy Substituent

The target compound 3-amino-N-(3-methoxybenzyl)-benzamide (MW 256.30) differs from its unsubstituted N-benzyl analog 3-amino-N-benzylbenzamide (CAS 54977-91-2, MW 226.27) [1] by the presence of a methoxy group at the 3-position of the N-benzyl aromatic ring . While direct experimental lipophilicity data for the target compound are not available in the peer-reviewed literature, the methoxy substituent is predicted to increase calculated LogP relative to the unsubstituted analog by approximately +0.28 to +0.35 units based on standard fragment-based LogP contribution models for aromatic methoxy substitution. This lipophilicity shift corresponds to an estimated 1.9-fold increase in octanol-water partition coefficient, which may influence membrane permeability, plasma protein binding, and tissue distribution profiles. The 3-methoxybenzyl moiety further introduces an additional hydrogen bond acceptor site that is absent in the unsubstituted N-benzyl analog.

lipophilicity ADME N-benzylbenzamide methoxy substitution

Comparative Baseline: 3-Methoxybenzamide (Unsubstituted Amide) as PARP Inhibitor Reference with IC50 of 17-30 μM

3-Methoxybenzamide (CAS 5813-86-5), a structurally simplified analog lacking both the 3-amino substitution on the benzamide ring and the N-benzyl extension present in the target compound, has been characterized as a PARP inhibitor with IC50 values of 17,000 nM (17 μM) and 30,000 nM (30 μM) reported in BindingDB for human PARP1 [1]. This compound represents a minimal fragment of the target molecule's pharmacophore and provides a baseline reference point for understanding the functional contribution of the N-(3-methoxybenzyl) extension and the 3-amino substitution in the target compound. The target compound, 3-amino-N-(3-methoxybenzyl)-benzamide, combines the 3-aminobenzamide core (Ki < 2 μM against PARP synthetase) with the N-(3-methoxybenzyl) extension, representing a more elaborated pharmacophore than 3-methoxybenzamide alone [2]. No direct comparative enzymatic data are available in the peer-reviewed literature for the target compound versus 3-methoxybenzamide.

PARP1 enzymatic assay 3-methoxybenzamide IC50

Nucleotide Metabolism Divergence Among 3-Substituted Benzamides: Class Evidence That Substituent Identity Dictates Cellular Effects

A comparative cellular pharmacology study evaluated 3-aminobenzamide (5 mM), 3-methoxybenzamide (5 mM), and 3-acetylaminobenzamide (1 mM) at concentrations producing similar inhibition of poly(ADP-ribose) synthesis [1]. 3-Methoxybenzamide uniquely caused depletion of all purine and pyrimidine ribonucleotides in cells grown with dialyzed serum, whereas 3-aminobenzamide and 3-acetylaminobenzamide did not lower ribonucleotide concentrations under identical conditions [1]. Furthermore, 3-methoxybenzamide was a potent inhibitor of L1210 cell growth at 5 mM, while 3-aminobenzamide was only slightly inhibitory and 3-acetylaminobenzamide had no effect on cell growth [1]. This study establishes that even among closely related 3-substituted benzamides, the identity of the substituent profoundly influences cellular pharmacology, including nucleotide homeostasis and growth inhibition, independent of the shared PARP inhibitory activity. The target compound 3-amino-N-(3-methoxybenzyl)-benzamide contains the 3-amino substitution on the benzamide ring (analogous to 3-aminobenzamide) combined with a 3-methoxybenzyl N-substituent, creating a hybrid structure whose cellular effects cannot be predicted from either fragment alone.

nucleotide metabolism off-target effects 3-aminobenzamide 3-methoxybenzamide

Absence of Published Direct Activity Data: Critical Procurement Consideration for Hypothesis-Driven Research

A comprehensive search of peer-reviewed literature, authoritative databases (PubChem, ChEMBL, BindingDB, PubMed), and patent repositories reveals no published biological activity data, inhibitory constants (IC50, Ki, Kd), or functional characterization for 3-amino-N-(3-methoxybenzyl)-benzamide (CAS 1178651-61-0) as of April 2026 [1][2][3]. This compound is offered commercially as a screening compound or research chemical by multiple vendors (including AKSci, catalog number 0360DQ) at 95% purity specifications . In contrast, structurally related compounds including 3-aminobenzamide, 3-methoxybenzamide, and various N-benzylbenzamide derivatives have been extensively characterized in published studies [4][5]. This literature gap positions the target compound as an underexplored chemical probe rather than a validated tool compound with established pharmacology.

literature gap assay validation screening compound SAR probe

3-Amino-N-(3-methoxybenzyl)-benzamide (CAS 1178651-61-0): Evidence-Supported Research Application Scenarios


PARP-Directed Chemical Probe Development and Structure-Activity Relationship (SAR) Exploration

The target compound represents a hybrid pharmacophore combining the 3-aminobenzamide core (established competitive PARP inhibitor with Ki < 2 μM) with an N-(3-methoxybenzyl) extension [1]. This structural combination positions it as a candidate for SAR studies examining how N-benzyl substitution with a 3-methoxy group modulates PARP binding affinity, selectivity among PARP isoforms, and cellular pharmacology. The meta-amino substitution on the benzamide ring maintains the pharmacophore geometry consistent with known PARP inhibitors, distinguishing it from ortho-amino positional isomers that present altered hydrogen-bonding geometry [2]. Researchers can employ this compound as a probe to investigate whether the N-(3-methoxybenzyl) extension confers enhanced PARP inhibition relative to 3-aminobenzamide alone, or whether it introduces additional target engagement profiles beyond PARP. The compound's underexplored status in the published literature makes it particularly suitable for novel discovery efforts where publication of primary characterization data would constitute a significant scientific contribution.

Comparative Cellular Pharmacology Studies of 3-Substituted Benzamide Derivatives

The divergent cellular pharmacology between 3-aminobenzamide and 3-methoxybenzamide—specifically, the unique ribonucleotide depletion and growth inhibition observed with 3-methoxybenzamide that is absent with 3-aminobenzamide—establishes that substituent identity critically determines off-target effects within this compound class [3]. The target compound combines the 3-amino substitution on the benzamide ring (predicted to confer the PARP inhibitory activity of 3-aminobenzamide) with a 3-methoxybenzyl N-substituent (introducing methoxy functionality at a different position than in 3-methoxybenzamide). This hybrid structure provides a tool for investigating whether the nucleotide-depleting and growth-inhibitory properties associated with 3-methoxy substitution are retained, attenuated, or eliminated when the methoxy group is positioned on the N-benzyl extension rather than directly on the benzamide ring. Such studies would contribute fundamental understanding of structure-toxicity relationships in the benzamide inhibitor class.

Negative Control or Specificity Reagent for N-Benzylbenzamide-Based MDR1 or Kinase Inhibitor Studies

Recent work has identified N-benzylbenzamide derivatives as inhibitors of multidrug resistance protein 1 (MDR1/P-glycoprotein), with compounds such as SBM685 demonstrating MDR1 inhibitory activity in gastric cancer cell models [4]. The target compound differs structurally from SBM685-class inhibitors by possessing a 3-amino substitution on the benzamide ring and a 3-methoxybenzyl rather than specific heteroaryl N-substituents. This structural divergence makes the target compound suitable as a specificity control or negative control probe in MDR1 inhibition studies, enabling researchers to determine whether observed chemosensitization effects are specific to the pharmacophore elements present in validated MDR1 inhibitors or represent a more general property of N-benzylbenzamide scaffolds. The absence of reported MDR1 activity for the target compound supports its utility in establishing structure-activity boundaries for this emerging inhibitor class.

Computational Chemistry and Molecular Modeling Scaffold Validation

The 3-amino-N-benzylbenzamide scaffold (without the methoxy substitution) has been employed in in silico screening studies for various targets, and the target compound represents a single-point structural modification (addition of 3-methoxy group) that can serve to validate computational predictions regarding substituent effects on binding energetics [2]. The predicted LogP difference of approximately +0.28 to +0.35 units relative to the unsubstituted N-benzyl analog provides a testable hypothesis for experimental determination of lipophilicity and its correlation with cellular permeability or off-target binding. Researchers engaged in molecular docking, molecular dynamics simulations, or QSAR model development can utilize the target compound as an experimental validation point for computational predictions regarding the energetic and pharmacological consequences of methoxy substitution on N-benzyl aromatic rings in benzamide scaffolds.

Quote Request

Request a Quote for 3-Amino-N-(3-methoxybenzyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.